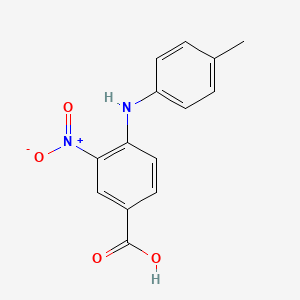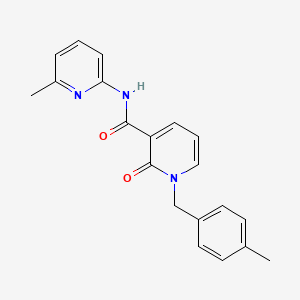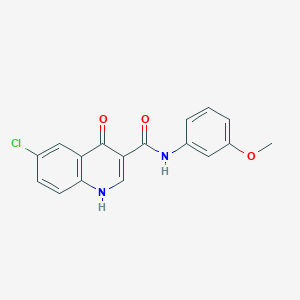
6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide” is a derivative of quinoline-3-carboxamide . Quinoline-3-carboxamide derivatives have been studied for their diverse neuro- and immunomodulatory effects, offering possibilities for intervention in diseases such as autoimmunity, neurodegeneration, and neoplastic processes .
Synthesis Analysis
The synthesis of quinoline-3-carboxamide derivatives involves various protocols that have been reported in the literature . For instance, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide” and its derivatives were characterized using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy (both proton and carbon-13), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
Quinoline-3-carboxamide derivatives have been found to exhibit distinct antiproliferative activity . The induced-fit docking (IFD) studies against PI3Kαs showed that the derivatives occupy the PI3Kα binding site and engage with key binding residues .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide” and its derivatives can be determined using various spectroscopic techniques, including FT-IR, NMR, and HRMS .科学研究应用
Synthesis and Structural Analysis
Compounds structurally related to 6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide have been synthesized and analyzed for their polymorphic modifications, demonstrating strong diuretic properties and potential as new hypertension remedies. For instance, a study on 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide derivatives revealed two polymorphic modifications, highlighting differences in crystal packing and organization levels which could impact their biological efficacy and formulation stability (Shishkina et al., 2018).
Antiproliferative and Kinase Inhibitory Activity
Research on quinoline derivatives has uncovered their potential as c-Met kinase inhibitors, offering a pathway to anti-cancer therapies. A notable study discovered novel 4-(2-fluorophenoxy)quinoline derivatives with significant in vitro antiproliferative activity against various cancer cell lines, underscoring the importance of structural modifications for enhancing antitumor activity (Li et al., 2013).
Antimicrobial and Antituberculosis Activity
The synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives, which share a common quinoline nucleus with the compound of interest, showed promising in vitro antituberculosis activity. This study demonstrated that substituents on the quinoxaline nucleus significantly affect microbial inhibition, offering insights into designing more potent antituberculosis agents (Jaso et al., 2005).
Methodological Advances in Synthesis
Innovative synthetic approaches have been developed for compounds within the quinoline family, highlighting the versatility of ionic liquids as solvents and catalysts. For example, the synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone using an ionic liquid catalyst demonstrated not only the efficiency of this methodology but also its environmental benefits, offering a greener alternative to traditional synthesis routes (Yuan Jia-chen, 2014).
未来方向
The diverse effects of quinoline-3-carboxamide derivatives warrant further studies permitting direct comparison of effects and better target identification . The failure of 4-Cl-KYN for use as an anti-depressant may be related to inadequate concentration, or that the ketamine-like rapid anti-depressant effect is not produced via NMDAR modulation . Further clarification may emerge from studies involving higher drug concentration, and/or from identification of ketamine targets .
属性
IUPAC Name |
6-chloro-N-(3-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-12-4-2-3-11(8-12)20-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)21/h2-9H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVUNGIBMOJTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-4-carboxylic acid](/img/structure/B2551364.png)
![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)
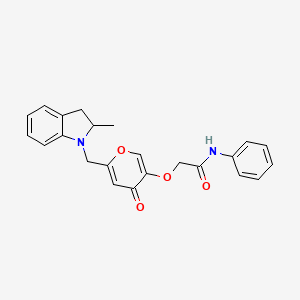
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2551368.png)
![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)
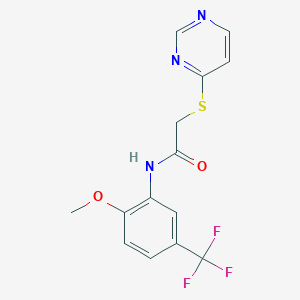
![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)
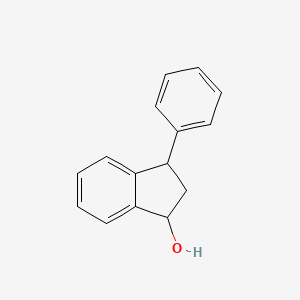
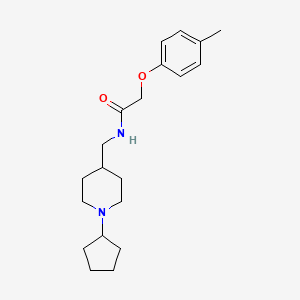

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)
